4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thienyl group, and a cyclopropylamino carbonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thienyl group, and the attachment of the cyclopropylamino carbonyl moiety. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienyl boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Attachment of the Cyclopropylamino Carbonyl Moiety: The cyclopropylamino carbonyl moiety can be attached through a nucleophilic substitution reaction, where a cyclopropylamine reacts with a carbonyl-containing intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A compound with a similar chloro and phenyl structure but different functional groups.
4-chloro-3-(cyclopropylcarbamoyl)phenylboronic acid: Another compound with a similar cyclopropylcarbamoyl moiety.
Uniqueness
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, thienyl group, and cyclopropylamino carbonyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-24-16(14(20)9-21-24)18(26)23-19-15(17(25)22-12-7-8-12)13(10-27-19)11-5-3-2-4-6-11/h2-6,9-10,12H,7-8H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJOTNTXBZAHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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